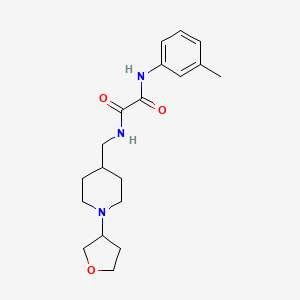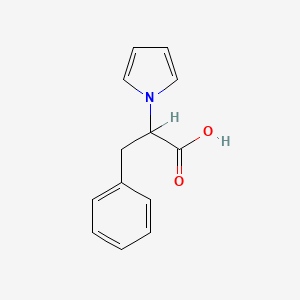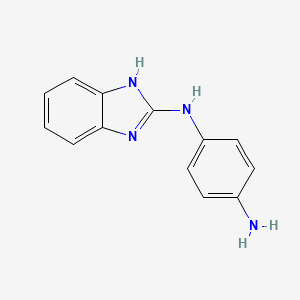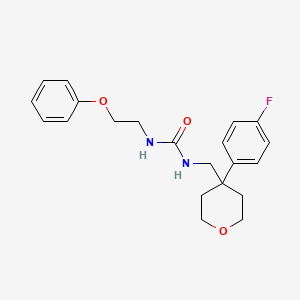![molecular formula C14H14N4O2S B2644152 N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013756-86-9](/img/structure/B2644152.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Novel analogs, including compounds related to the structure of interest, were synthesized and showed promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were designed and synthesized by reacting specific precursors with substituted benzaldehydes, showcasing a novel class of antibacterial agents. The compounds displayed significant activity at non-cytotoxic concentrations, indicating their potential as safer antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another research focus has been the synthesis of novel compounds derived from specific structural frameworks for potential use as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, showcasing high inhibitory activity and significant analgesic and anti-inflammatory effects. Such studies underscore the therapeutic potential of these novel compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
Synthesis and characterization of new derivatives, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been conducted with their cytotoxic activities evaluated against various cancer cell lines. These studies provide insights into the structural requirements for cytotoxic activity and offer a basis for the development of potential anticancer agents (Hassan et al., 2014).
Antimicrobial Activity of Novel Compounds
The development of novel heterocyclic compounds with antimicrobial activity represents another critical area of research. Through the synthesis of new derivatives and evaluation of their antimicrobial efficacy, researchers aim to identify potential new treatments for infectious diseases, highlighting the diversity of applications for such chemical compounds (Badne et al., 2011).
Spectroscopic Characterization and Reactive Properties
Studies have also focused on the synthesis, spectroscopic characterization, and evaluation of reactive properties of Schiff bases tethered to 1,2,4-triazole and pyrazole rings. These compounds exhibit significant α-glucosidase inhibitory and antioxidant activities, suggesting potential applications in the treatment of diabetes and as antioxidant agents (Pillai et al., 2019).
Orientations Futures
The future directions for research on “N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” could include further investigation into its potential biological activities, given that similar compounds have shown promising antibacterial activity . Additionally, the synthesis of this compound could be optimized, and its mechanism of action could be further elucidated .
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-7-9(17-18(8)2)13(19)16-14-15-12-10(20-3)5-4-6-11(12)21-14/h4-7H,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHCANSWGAIGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)



![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)
![N-(1-cyanocyclohexyl)-2-{[5-methyl-4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2644079.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)


![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2644083.png)
![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)


